1-Butyl-3-vinylimidazolium hexafluorophosphate
Overview
Description
1-Butyl-3-vinylimidazolium hexafluorophosphate is an ionic liquid that has garnered significant attention in recent years due to its unique properties and potential applications. This compound belongs to the class of imidazolium-based ionic liquids, which are known for their thermal stability, low volatility, and ability to dissolve a wide range of substances. The presence of the hexafluorophosphate anion further enhances its stability and ionic conductivity, making it a valuable compound in various scientific and industrial fields.
Preparation Methods
The synthesis of 1-butyl-3-vinylimidazolium hexafluorophosphate typically involves the reaction of 1-vinylimidazole with 1-bromobutane to form 1-butyl-3-vinylimidazolium bromide. This intermediate is then reacted with potassium hexafluorophosphate to yield the desired product. The reaction conditions generally include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Common solvents include acetonitrile or methanol.
Reaction Time: Several hours to ensure complete conversion.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-Butyl-3-vinylimidazolium hexafluorophosphate can undergo various chemical reactions, including:
Substitution Reactions: The vinyl group can participate in nucleophilic substitution reactions, often using reagents like sodium azide or potassium cyanide.
Oxidation and Reduction: While less common, the imidazolium ring can undergo oxidation or reduction under specific conditions, often using strong oxidizing or reducing agents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Butyl-3-vinylimidazolium hexafluorophosphate has a wide range of applications in scientific research:
Chemistry: Used as a solvent and catalyst in various organic reactions, including Diels-Alder reactions and Friedel-Crafts alkylations.
Biology: Investigated for its potential in biomolecule stabilization and enzyme catalysis.
Medicine: Explored for drug delivery systems due to its ability to dissolve both hydrophilic and hydrophobic drugs.
Industry: Utilized in electrochemical devices, such as batteries and supercapacitors, due to its high ionic conductivity and thermal stability.
Mechanism of Action
The mechanism by which 1-butyl-3-vinylimidazolium hexafluorophosphate exerts its effects is primarily through its ionic nature. The imidazolium cation interacts with various molecular targets, while the hexafluorophosphate anion provides stability and enhances ionic conductivity. In polymerization reactions, the vinyl group allows for the formation of polymeric structures, which can further interact with other molecules or ions.
Comparison with Similar Compounds
1-Butyl-3-vinylimidazolium hexafluorophosphate can be compared with other imidazolium-based ionic liquids, such as:
1-Butyl-3-methylimidazolium hexafluorophosphate: Similar in structure but lacks the vinyl group, limiting its polymerization potential.
1-Hexyl-3-methylimidazolium hexafluorophosphate: Has a longer alkyl chain, which can affect its solubility and viscosity.
1-Butyl-3-vinylimidazolium tetrafluoroborate: Contains a different anion, which can influence its ionic conductivity and stability.
The unique feature of this compound is its vinyl group, which allows for polymerization and other reactions not possible with similar compounds lacking this functional group.
Properties
IUPAC Name |
1-butyl-3-ethenylimidazol-1-ium;hexafluorophosphate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N2.F6P/c1-3-5-6-11-8-7-10(4-2)9-11;1-7(2,3,4,5)6/h4,7-9H,2-3,5-6H2,1H3;/q+1;-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKBDPJXUWZOHCB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+]1=CN(C=C1)C=C.F[P-](F)(F)(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15F6N2P | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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